Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate typically involves the condensation of 6-methyl-3-pyridinecarboxaldehyde with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole and pyridine rings.
Substitution: Substituted thiazole and pyridine derivatives.
Scientific Research Applications
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may inhibit pathways such as the NF-kB inflammatory pathway and reduce oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-4-8(5-12-7)10-13-9(6-16-10)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
OOOHSTHVPDAISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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